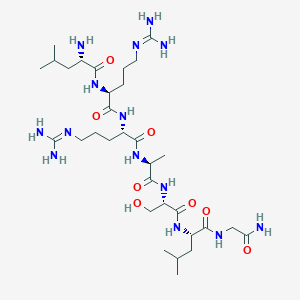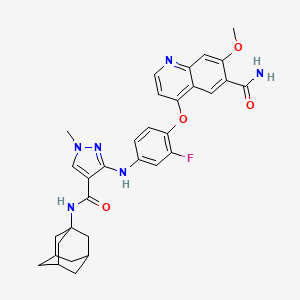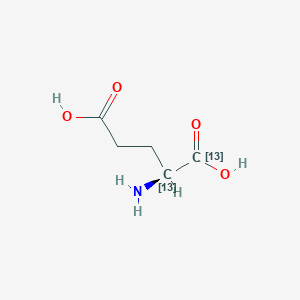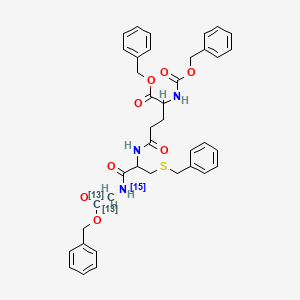
Antipsychotic agent-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antipsychotic Agent-2 is a compound used in the treatment of various psychotic disorders, including schizophrenia and bipolar disorder. It belongs to the class of second-generation antipsychotics, which are known for their efficacy in managing both positive and negative symptoms of psychosis with fewer extrapyramidal side effects compared to first-generation antipsychotics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antipsychotic Agent-2 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes the formation of heterocyclic rings, which are crucial for the compound’s pharmacological activity. Common reagents used in the synthesis include piperazine derivatives and various halogenated compounds .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
化学反应分析
Types of Reactions: Antipsychotic Agent-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenated compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
科学研究应用
Antipsychotic Agent-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Widely used in the treatment of psychotic disorders, with ongoing research into its efficacy and safety in various populations.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
作用机制
The mechanism of action of Antipsychotic Agent-2 involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 receptors, which helps to alleviate psychotic symptoms by reducing dopamine activity. Additionally, it has affinity for serotonin 5-HT2A receptors, which contributes to its efficacy in treating negative symptoms and reducing side effects .
相似化合物的比较
Clozapine: Known for its efficacy in treatment-resistant schizophrenia but associated with significant side effects.
Risperidone: Effective in treating both positive and negative symptoms but may cause weight gain and metabolic issues.
Olanzapine: Similar efficacy to Antipsychotic Agent-2 but with a higher risk of metabolic side effects
Uniqueness: this compound is unique in its balanced profile of efficacy and side effects. It offers a favorable therapeutic window with fewer extrapyramidal side effects and metabolic issues compared to some other second-generation antipsychotics .
属性
分子式 |
C22H26FN5O |
|---|---|
分子量 |
395.5 g/mol |
IUPAC 名称 |
N-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C22H26FN5O/c23-17-7-9-18(10-8-17)28-15-13-27(14-16-28)12-4-3-11-24-22(29)21-19-5-1-2-6-20(19)25-26-21/h1-2,5-10H,3-4,11-16H2,(H,24,29)(H,25,26) |
InChI 键 |
XBLFSOZINOQZBU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCCNC(=O)C2=NNC3=CC=CC=C32)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone](/img/structure/B12395100.png)
![N-[1-[(1R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395101.png)

![5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395113.png)




![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)




![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)
